molecular formula C12H16N3O13P3 B12805950 Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- CAS No. 132062-50-1

Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)-

Cat. No.: B12805950
CAS No.: 132062-50-1
M. Wt: 503.19 g/mol
InChI Key: LQDNQAKAESTPST-GZMMTYOYSA-N
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Description

Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triphosphoric acid core and a tetrahydrofuranyl group linked to a nitro-substituted pyrrolopyridine moiety. The stereochemistry of the compound is specified as (2S-cis)-, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- typically involves multi-step organic reactions. The initial step often includes the preparation of the tetrahydrofuranyl intermediate, followed by the introduction of the nitro-substituted pyrrolopyridine group. The final step involves the esterification with triphosphoric acid under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The ester linkage allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in research.

Comparison with Similar Compounds

Similar Compounds

  • Triphosphoric acid, P-((tetrahydro-5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)-
  • Triphosphoric acid, mono[[(2S,5R)-tetrahydro-5-(4-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2-furanyl]methyl] ester

Uniqueness

Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- is unique due to its specific stereochemistry and the presence of the nitro-substituted pyrrolopyridine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

132062-50-1

Molecular Formula

C12H16N3O13P3

Molecular Weight

503.19 g/mol

IUPAC Name

[hydroxy-[[(2S,5R)-5-(4-nitropyrrolo[2,3-b]pyridin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H16N3O13P3/c16-15(17)10-3-5-13-12-9(10)4-6-14(12)11-2-1-8(26-11)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,8,11H,1-2,7H2,(H,21,22)(H,23,24)(H2,18,19,20)/t8-,11+/m0/s1

InChI Key

LQDNQAKAESTPST-GZMMTYOYSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-]

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-]

Origin of Product

United States

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